molecular formula C13H18N2 B14001400 2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole

2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole

Cat. No.: B14001400
M. Wt: 202.30 g/mol
InChI Key: RWOIIKQFIFMQHU-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its isoindole core, which is fused with a piperidine ring. The presence of these two distinct structural motifs contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents used in the synthesis are selected to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The isoindole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the isoindole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, 2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or neuroprotective effects.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Galantamine: Another acetylcholinesterase inhibitor with similar therapeutic applications.

    Rivastigmine: A compound with a similar mechanism of action, used for cognitive enhancement.

Uniqueness

2,3-Dihydro-5-(4-piperidinyl)-1H-isoindole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindole core and piperidine ring provide a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

5-piperidin-4-yl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C13H18N2/c1-2-12-8-15-9-13(12)7-11(1)10-3-5-14-6-4-10/h1-2,7,10,14-15H,3-6,8-9H2

InChI Key

RWOIIKQFIFMQHU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(CNC3)C=C2

Origin of Product

United States

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